Bamifylline

Descripción

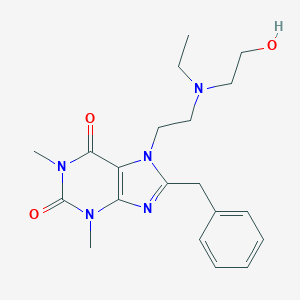

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2/h5-9,26H,4,10-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUYEFBRTFASAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20684-06-4 (mono-hydrochloride), 3736-86-5 (unspecified HCl) | |

| Record name | Bamifylline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022642 | |

| Record name | Bamifylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2016-63-9 | |

| Record name | Bamifylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bamifylline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bamifylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bamifylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAMIFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTY15D026H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Bamifylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline is a methylxanthine derivative that has demonstrated efficacy as a bronchodilator and anti-inflammatory agent for respiratory conditions such as bronchial asthma and chronic obstructive pulmonary disease (COPD).[1] Structurally distinct from theophylline (B1681296), this compound exhibits a unique pharmacological profile characterized by a dual mechanism of action: selective antagonism of the A1 adenosine (B11128) receptor and inhibition of phosphodiesterase type 4 (PDE4).[2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and core pharmacological properties of this compound, including detailed experimental protocols, quantitative data, and elucidation of its primary signaling pathways.

Discovery and Development

This compound, also known as benzetamophylline, was developed as a bisubstituted derivative of theophylline with the aim of retaining the therapeutic benefits of xanthines while reducing the incidence of central nervous system stimulation.[2] Although the specific timeline and researchers involved in its initial discovery are not extensively documented in readily available literature, Chiesi Farmaceutici, an Italian pharmaceutical company, has been prominently associated with its development and clinical investigation.[5][6][7] The company has a long history of focusing on respiratory diseases, with the launch of its first asthma medicine in 1979 marking a significant milestone.[8][9] this compound emerged as a promising candidate due to its potent bronchodilator effects, which are comparable to theophylline, coupled with a more favorable side effect profile.[1][6]

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the synthesis of the key intermediate, 8-benzyltheophylline (B105289), followed by its subsequent alkylation to yield the final product.

Synthesis of 8-Benzyltheophylline

The precursor, 8-benzyltheophylline, is synthesized from theophylline. While various methods for the N-alkylation of theophylline exist, a common approach involves the reaction of theophylline with a benzylating agent.

Experimental Protocol: Synthesis of 8-Benzyltheophylline

-

Materials: Theophylline, Benzyl (B1604629) chloride, a suitable base (e.g., Potassium Carbonate), and a polar aprotic solvent (e.g., Dimethylformamide - DMF).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve theophylline in DMF.

-

Add potassium carbonate to the solution and stir the suspension.

-

Slowly add benzyl chloride to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 8-benzyltheophylline.

-

-

Expected Yield: While specific yields can vary based on reaction scale and conditions, N-alkylation reactions of this type typically proceed with good to excellent yields.

One-Pot Synthesis of this compound Hydrochloride

A one-pot synthesis method for this compound hydrochloride from 8-benzyltheophylline has been described in the patent literature.[2] This process involves the direct reaction of 8-benzyltheophylline with N-ethylethanolamine and a bifunctional alkylating agent in the presence of a base.

Experimental Protocol: Synthesis of 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline hydrochloride (this compound HCl) [2]

-

Materials: 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, Sodium Carbonate, Dichloromethane (B109758), Hydrochloric Acid, Methanol.

-

Procedure:

-

In a reaction vessel equipped for reflux, combine 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and anhydrous sodium carbonate.

-

Heat the reaction mixture under reflux. The reaction proceeds in a single stage to form 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline. A small proportion of 7-(β-chloroethyl)-8-benzyltheophylline may be formed as a recoverable byproduct.

-

Upon completion of the reaction (monitored by a suitable chromatographic technique), cool the mixture.

-

Extract the resulting organic phase with hydrochloric acid.

-

Neutralize the acidic aqueous phase with sodium carbonate.

-

Extract the neutralized aqueous phase with dichloromethane to isolate the free base of this compound.

-

Convert the free base to its hydrochloride salt by treatment with hydrochloric acid.

-

Purify the crude this compound hydrochloride by crystallization from methanol.

-

-

Yield: The reported industrial yield for this process is approximately 81%, which can be increased to 91% with the recovery and recycling of the chloroethyl intermediate.[2] The final product has a melting point of approximately 185-186 °C.[2]

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are attributed to its dual antagonism of A1 adenosine receptors and inhibition of phosphodiesterase 4 (PDE4).[2][3][4]

Phosphodiesterase 4 (PDE4) Inhibition

This compound acts as a phosphodiesterase inhibitor, with a particular affinity for the PDE4 isoenzyme.[3] PDE4 is the predominant phosphodiesterase in inflammatory cells and airway smooth muscle, where it hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK) and opens calcium-activated potassium channels. The net effect is a reduction in intracellular calcium concentration and relaxation of airway smooth muscle, resulting in bronchodilation. The elevated cAMP also has anti-inflammatory effects by suppressing the release of pro-inflammatory mediators from various immune cells.

A1 Adenosine Receptor Antagonism

This compound is a selective antagonist of the A1 adenosine receptor.[3] In the airways, adenosine can induce bronchoconstriction in asthmatic patients. The A1 adenosine receptor is coupled to an inhibitory G-protein (Gi). Activation of the A1 receptor by adenosine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels, which promotes bronchoconstriction. By blocking the A1 receptor, this compound prevents this adenosine-induced decrease in cAMP, thereby contributing to bronchodilation and antagonizing a key pathway in asthma pathophysiology.

Quantitative Pharmacological and Pharmacokinetic Data

This compound exhibits distinct pharmacological and pharmacokinetic properties compared to theophylline.

| Parameter | This compound | Theophylline | Reference |

| Pharmacodynamics | |||

| Relative Potency (Histamine Release Inhibition) | 2.7 times more potent | 1 | [10] |

| Relative Potency (TXB2 Production Inhibition) | 1.6 times more potent | 1 | [10] |

| Relative Potency (SRS-A Production Inhibition) | 1.5 times more potent | 1 | [10] |

| Antagonistic Activity (vs. various agonists) | ~2 times more potent (except vs. histamine) | 1 | [4] |

| ED50 (Antigen-induced bronchoconstriction, guinea-pig) | 9.3 µmol/kg i.v. | 22.9 µmol/kg i.v. | [4] |

| ED50 (PAF-induced bronchoconstriction, guinea-pig) | 6.5 µmol/kg i.v. | - | [4] |

| ED50 (Histamine-induced bronchoconstriction, guinea-pig) | 9.5 µmol/kg i.v. | - | [4] |

| ED50 (Acetylcholine-induced bronchoconstriction, guinea-pig) | 24.3 µmol/kg i.v. | - | [4] |

| ED50 (LTC4-induced bronchoconstriction, guinea-pig) | 31.6 µmol/kg i.v. | - | [4] |

| Pharmacokinetics (Human) | |||

| Plasma Half-life | 1.5 - 2.0 hours (parent drug) | > 4 hours | [2] |

| Final Elimination Half-life | 17.5 hours | - | [11] |

| Volume of Distribution | 3 to 10 times larger | 1 | [2] |

| Time to Peak Plasma Concentration (Oral) | 1 - 2 hours | Slower | [2][11] |

| Metabolism | Rapidly metabolized to 3 active metabolites | - | [11] |

| Therapeutic Plasma Levels | 0.18 - 20 µg/ml | - | [11] |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in the treatment of chronic bronchitis and other obstructive airway diseases. A double-blind, placebo-controlled study in patients with chronic bronchitis showed that this compound (600 mg twice daily for 15 days) significantly improved tracheobronchial mucus clearance, with mean radioaerosol elimination increasing from 28% to 38% (p < 0.01). Furthermore, significant improvements in pulmonary function parameters were observed, including a decrease in residual volume (RV) from 3.41 L to 2.7 L (p < 0.01) and an increase in forced expiratory volume in 1 second (FEV1) from 2.37 L to 2.88 L (p < 0.05). No significant side effects were reported during the study.

Conclusion

This compound is a well-established xanthine (B1682287) derivative with a distinct pharmacological profile that offers advantages over traditional theophylline. Its dual mechanism of action, involving both PDE4 inhibition and selective A1 adenosine receptor antagonism, provides a solid rationale for its use as a bronchodilator and anti-inflammatory agent in respiratory diseases. The one-pot synthesis of this compound offers an efficient route for its industrial production. Further research into isoform-selective PDE inhibitors and biased signaling at adenosine receptors may lead to the development of even more targeted and effective therapies for obstructive airway diseases.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. FR2483922A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 3. Selective activity of this compound on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chiesi - Our history [chiesipharma.dk]

- 6. chiesi.com [chiesi.com]

- 7. Discovery of Clinical Candidate CHF-6366: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chiesi.at [chiesi.at]

- 9. Our History | Chiesi Limited Website [chiesi.uk.com]

- 10. Pharmacological activity of this compound on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chiesipakistan.com [chiesipakistan.com]

Bamifylline: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bamifylline is a methylxanthine derivative with a distinct pharmacological profile characterized by a dual mechanism of action: selective antagonism of the A1 adenosine (B11128) receptor and non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2][3][4] These actions synergistically contribute to its bronchodilatory and anti-inflammatory effects, making it a therapeutic option for respiratory conditions such as bronchial asthma and chronic obstructive pulmonary disease (COPD).[5][6][7] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways.

Mechanism of Action

This compound exerts its therapeutic effects through two primary mechanisms:

-

Selective Adenosine A1 Receptor Antagonism: this compound is a selective antagonist of the A1 adenosine receptor.[1][2][3][4] In the airways, adenosine can induce bronchoconstriction, and by blocking the A1 receptor, this compound mitigates this effect.[8] This selectivity for the A1 over the A2A receptor is a key feature of its profile.[9]

-

Phosphodiesterase (PDE) Inhibition: As a methylxanthine, this compound is a non-selective inhibitor of phosphodiesterase enzymes, with a likely significant effect on the PDE4 isoform.[1][5][10] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[10][11] By inhibiting these enzymes, this compound increases intracellular cAMP levels, leading to the relaxation of bronchial smooth muscle and a reduction in the release of inflammatory mediators.[2][10]

The dual action of A1 adenosine receptor antagonism and PDE inhibition results in both immediate bronchodilation and a sustained anti-inflammatory effect.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action, leading to significant physiological responses in the respiratory system.

Bronchodilation

By increasing intracellular cAMP levels in airway smooth muscle cells, this compound promotes muscle relaxation and alleviates bronchospasm.[2][6] Preclinical studies have demonstrated that the intensity of its bronchospasmolytic action is comparable to that of theophylline (B1681296).[12][13] In anesthetized guinea pigs, this compound showed a dose-dependent antagonistic activity against bronchoconstriction induced by various mediators.[8]

Anti-inflammatory Effects

The inhibition of PDE4 and subsequent increase in cAMP also confers anti-inflammatory properties to this compound.[5][10] Elevated cAMP levels can suppress the activity of inflammatory cells and inhibit the release of pro-inflammatory mediators.[10] In vitro studies on actively sensitized guinea-pig lungs have shown that this compound, in a dose-dependent manner, reduces the immunological release of histamine (B1213489), thromboxane (B8750289) B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A).[14] At a concentration of 1 x 10⁻³ M, this compound was found to be 2.7 times more potent than theophylline in reducing histamine release.[14]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and metabolism into active metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached between the first and second hour.[12][13]

-

Distribution: It has a large volume of distribution, reported to be approximately 1000 liters, indicating extensive distribution into extravascular tissues.[12][13] This is three to ten times larger than that of theophylline.[1][7]

-

Metabolism: this compound is rapidly metabolized in the liver to three active metabolites, including AC-119, which contribute to its prolonged activity.[7][12][13]

-

Excretion: The metabolites are primarily excreted via the urinary route.[12][13]

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound is summarized in the table below. There is some variability in the reported half-life, which may be attributed to the parent compound versus its active metabolites.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [12][13] |

| Elimination Half-life (t½) | 1.5 - 2.0 hours (parent drug) | [1][7] |

| 17.5 hours (final elimination) | [12][13] | |

| Volume of Distribution (Vd) | ~1000 Liters | [12][13] |

| Active Metabolites | 3 active metabolites (including AC-119) | [7][12][13] |

Clinical Efficacy

Clinical studies have evaluated the efficacy of this compound in the treatment of asthma and COPD.

Chronic Obstructive Pulmonary Disease (COPD)

A study involving 20 elderly patients with COPD (mean age: 67.95 years) demonstrated that treatment with this compound resulted in statistically significant improvements in all measured spirometric parameters (FEV1, VC, MEF25-75, Tiffeneau Index) after one month of therapy, with this trend continuing for the duration of the six-month study (p < 0.01).[15] Improvements were also observed in gas exchange parameters (P-CO2, PO2) and clinical symptoms such as cough and dyspnea.[15]

Stable Angina Pectoris

In a study of 18 patients with stable angina pectoris, oral administration of 1200 mg of this compound increased the time to 1-mm ST segment depression during exercise from 524 ± 177 to 664 ± 192 seconds (P < 0.01).[8] This suggests a beneficial effect on myocardial ischemia, likely mediated by its A1 receptor antagonism.[8]

Safety and Tolerability

This compound is generally well-tolerated. Unlike theophylline, it typically does not have excitatory effects on the central nervous system.[12][13] Common side effects are generally mild and may include gastrointestinal disturbances and headache.[2] It is contraindicated in patients with acute myocardial infarction and known hypersensitivity to xanthine (B1682287) derivatives.[6][13] A study comparing this compound to theophylline in patients with bronchial asthma or chronic obstructive bronchial pneumonia found that this compound had a slight advantage in terms of tolerability, with no side effects reported in the this compound group.

Experimental Protocols

Radioligand Binding Assay for Adenosine A1 Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a test compound like this compound to the adenosine A1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the A1 adenosine receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing the human adenosine A1 receptor.

-

Radioligand: [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine).

-

Non-specific binding agent: 2-chloroadenosine (B27285) (CADO).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a final volume of 400 µL, combine 10 µL of the test compound (this compound) at various concentrations, 190 µL of assay buffer, 100 µL of the radioligand solution (final concentration ~1 nM), and 100 µL of the membrane preparation.[16]

-

Incubation: Incubate the mixture for 90 minutes at room temperature to allow for binding to reach equilibrium.[16]

-

Determination of Non-specific Binding: In parallel, a set of tubes containing a high concentration of an unlabeled ligand (e.g., 10 µM CADO) is used to determine non-specific binding.[16]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method to measure the inhibitory activity of this compound against PDE enzymes.

Objective: To determine the IC50 value of this compound for the inhibition of PDE activity.

Materials:

-

Purified PDE enzyme (e.g., PDE4).

-

Substrate: Cyclic AMP (cAMP).

-

Test compound: this compound.

-

Assay buffer.

-

Detection reagents (e.g., luminescent or fluorescent-based).

-

Microplate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, add the test compound (this compound) at various concentrations.

-

Enzyme Addition: Add the PDE enzyme solution to each well, except for the negative control wells.[11]

-

Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.[11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.[11]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow for substrate hydrolysis.[11]

-

Detection: Stop the reaction and add the detection reagents. The signal generated (luminescence or fluorescence) is inversely proportional to the PDE activity.

-

Data Analysis: The IC50 value is determined by plotting the percentage of PDE inhibition against the concentration of this compound and fitting the data to a dose-response curve.

Mandatory Visualizations

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C20H27N5O3 | CID 16229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. ujconline.net [ujconline.net]

- 8. New pharmacological data on the bronchospasmolytic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective activity of this compound on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 13. chiesipakistan.com [chiesipakistan.com]

- 14. Pharmacological activity of this compound on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Therapeutic effectiveness of this compound in elderly patients with COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]

Bamifylline: A Selective Adenosine A1 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline, a methylxanthine derivative, has been characterized as a selective antagonist of the adenosine (B11128) A1 receptor. This technical guide provides an in-depth analysis of its pharmacological profile, mechanism of action, and the experimental methodologies used to elucidate its properties. While initial hypotheses suggested a dual role involving phosphodiesterase (PDE) inhibition, evidence strongly indicates that its primary therapeutic effects are mediated through selective blockade of the A1 adenosine receptor. This document summarizes the available quantitative data on its receptor binding and functional activity, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction

This compound is a xanthine (B1682287) derivative that has been investigated for its therapeutic potential, particularly in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Unlike non-selective xanthines such as theophylline (B1681296), this compound exhibits a more favorable side-effect profile, which is attributed to its distinct mechanism of action.[5] This guide focuses on the core pharmacological characteristic of this compound: its selective antagonism of the adenosine A1 receptor.

Mechanism of Action: Selective Adenosine A1 Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the adenosine A1 receptor (A1AR).[6] Adenosine, an endogenous nucleoside, plays a crucial role in various physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 receptor is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

By selectively blocking the A1AR, this compound prevents the binding of endogenous adenosine, thereby antagonizing its downstream effects. This leads to a disinhibition of adenylyl cyclase, an increase in cAMP levels, and subsequent activation of protein kinase A (PKA). In the context of airway smooth muscle, this signaling cascade is believed to contribute to bronchodilation.

Adenosine A1 Receptor Signaling Pathway

The antagonism of the A1 receptor by this compound initiates a cascade of intracellular events. The following diagram illustrates the canonical A1 receptor signaling pathway and the point of intervention by this compound.

Data Presentation: Quantitative Analysis

A comprehensive understanding of this compound's selectivity requires quantitative data on its binding affinity (Ki) for adenosine receptor subtypes and its inhibitory potency (IC50) against phosphodiesterase isoforms. The available data, primarily from a key 1987 study, demonstrates its selectivity for A1 over A2 receptors.[6] However, a complete profile across all human receptor subtypes and PDE families is not well-documented in publicly available literature.

Table 1: this compound Binding Affinity for Adenosine Receptors

| Receptor Subtype | Radioligand Displaced | Tissue Source | Reported Potency/Affinity | Reference |

| Adenosine A1 | ³H-Cyclo-hexyl-adenosine (CHA) | Rat Brain | High activity, similar to 8-phenyl-theophylline | [6] |

| Adenosine A1 | ³H-Diethyl-8-phenyl-xanthine | Rat Brain | High activity, similar to 8-phenyl-theophylline | [6] |

| Adenosine A2 | ³H-N-Ethyl-carboxamido adenosine | Rat Striatum | Low activity, comparable to enprofylline | [6] |

| Adenosine A2A | - | - | Data not available | - |

| Adenosine A2B | - | - | Data not available | - |

| Adenosine A3 | - | - | Data not available | - |

Table 2: this compound Inhibitory Potency against Phosphodiesterases

| PDE Isoform | Reported IC50 | Reference |

| PDE1 | Data not available | - |

| PDE2 | Data not available | - |

| PDE3 | Data not available | - |

| PDE4 | Data not available | - |

| PDE5 | Data not available | - |

Note: The absence of specific Ki and IC50 values in the literature highlights a gap in the complete quantitative characterization of this compound.

Experimental Protocols

The following sections detail the likely methodologies employed in the key experiments that have characterized the pharmacological profile of this compound. These are based on standard pharmacological techniques and the information available in the cited literature.

Radioligand Binding Assay (Hypothetical Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the adenosine A1 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the adenosine A1 receptor.

Materials:

-

Rat brain cortex membranes (source of A1 receptors)

-

[³H]-Cyclohexyladenosine ([³H]-CHA) as the radioligand

-

This compound hydrochloride

-

8-phenyl-theophylline (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of approximately 1 mg/mL.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-CHA (final concentration ~1 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of 8-phenyl-theophylline (final concentration ~10 µM), 50 µL of [³H]-CHA, and 100 µL of membrane suspension.

-

Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]-CHA, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-CHA binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Isolated Organ Bath Assay

This protocol describes the use of an isolated organ bath to assess the functional effects of this compound on airway smooth muscle contraction.

Objective: To evaluate the ability of this compound to relax pre-contracted guinea pig tracheal smooth muscle.

Materials:

-

Male Hartley guinea pigs

-

Krebs-Henseleit solution

-

Histamine (B1213489) or acetylcholine (B1216132) (contractile agents)

-

This compound hydrochloride

-

Isolated organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings (2-3 mm wide).

-

Mounting: Suspend each tracheal ring in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer. Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes.

-

Contraction: Induce a stable contraction of the tracheal rings by adding a submaximal concentration of histamine or acetylcholine.

-

Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Measurement: Record the changes in isometric tension after each addition of this compound.

-

Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the contractile agent. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50 value.

In Vivo Animal Models of Bronchoconstriction

In vivo studies are crucial for understanding the physiological effects of this compound in a whole-organism context. A common model involves inducing bronchoconstriction in guinea pigs.

Objective: To assess the protective effect of this compound against agonist-induced bronchoconstriction in anesthetized guinea pigs.

Materials:

-

Male Hartley guinea pigs

-

Anesthetic (e.g., urethane)

-

Bronchoconstrictor agent (e.g., histamine, acetylcholine, or adenosine)

-

This compound hydrochloride

-

Mechanical ventilator and equipment to measure airway resistance and lung compliance

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy to connect it to a mechanical ventilator.

-

Baseline Measurements: Record stable baseline values for airway resistance and dynamic lung compliance.

-

Drug Administration: Administer this compound or vehicle intravenously or intraperitoneally.

-

Bronchoconstriction Challenge: After a set period, administer the bronchoconstrictor agent intravenously or as an aerosol and record the changes in airway resistance and compliance.

-

Data Analysis: Compare the magnitude of the bronchoconstrictor response in this compound-treated animals to that in vehicle-treated animals to determine the protective effect of this compound.

Concluding Remarks

The available evidence strongly supports the classification of this compound as a selective adenosine A1 receptor antagonist. Its ability to displace A1-selective radioligands with high potency and its functional antagonism of adenosine-mediated effects in vitro and in vivo underscore this mechanism. While a potential for phosphodiesterase inhibition exists, as with many xanthine derivatives, the data suggests this is a secondary and less potent action.

For a more complete understanding of this compound's pharmacological profile, further research is warranted to determine its binding affinities (Ki values) across all human adenosine receptor subtypes (A1, A2A, A2B, and A3) and its inhibitory potencies (IC50 values) against a comprehensive panel of human phosphodiesterase isoforms. Such data would provide a definitive quantitative measure of its selectivity and further solidify its position as a selective A1 antagonist. The detailed experimental protocols provided in this guide offer a framework for conducting such future investigations.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of adenosine receptor modulation.

References

- 1. [this compound in the therapy of asthmatic syndromes. Efficacy and side effects vs delayed-action theophylline anhydride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Therapeutic effectiveness of this compound in elderly patients with COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Clinical experience with this compound in children with asthmatic bronchitis or bronchial asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Severe bronchial asthma improved on this compound. Case report and review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lack of cardiostimulant effects of this compound in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective activity of this compound on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Bamifylline as a Phosphodiesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bamifylline is a xanthine (B1682287) derivative used as a bronchodilator for conditions like asthma and COPD. While often classified as a phosphodiesterase (PDE) inhibitor, a review of the scientific literature reveals a significant ambiguity in its primary mechanism of action. Strong experimental evidence characterizes it as a selective adenosine (B11128) A1 receptor antagonist. In contrast, its role as a direct PDE inhibitor is supported largely by indirect evidence, and quantitative data on its enzymatic inhibition of specific PDE isoforms are conspicuously absent from publicly available literature. This guide provides a comprehensive overview of the current state of knowledge, presenting the evidence for its putative PDE-inhibiting action, detailing its alternative, well-supported mechanism as an adenosine receptor antagonist, and providing standardized protocols for its further investigation.

Quantitative Data: Inhibitory Activity of this compound

A thorough review of scientific literature and databases reveals a lack of specific quantitative data (e.g., IC50, Ki) from direct enzymatic assays detailing the inhibitory activity of this compound against any phosphodiesterase isoforms. While some studies demonstrate that this compound is more potent than the non-selective PDE inhibitor theophylline (B1681296) in physiological models, they do not provide direct evidence of enzymatic inhibition.[1][2]

| Target PDE Isoform | This compound IC50 / Ki | Reference |

| PDE1 | Data Not Available | N/A |

| PDE2 | Data Not Available | N/A |

| PDE3 | Data Not Available | N/A |

| PDE4 | Data Not Available | N/A |

| PDE5 | Data Not Available | N/A |

| Other Isoforms | Data Not Available | N/A |

| Table 1: Summary of available quantitative data for this compound's PDE inhibitory activity. |

Contradictory Mechanisms of Action

The Phosphodiesterase Inhibition Hypothesis

The primary mechanism often attributed to this compound is the inhibition of phosphodiesterase enzymes, particularly PDE4.[3] Phosphodiesterases are crucial signaling enzymes that degrade cyclic nucleotides (cAMP and cGMP). Inhibition of PDE4, which is specific for cAMP, would lead to an accumulation of intracellular cAMP in airway smooth muscle cells. This increase in cAMP activates Protein Kinase A (PKA), leading to phosphorylation of downstream targets that promote muscle relaxation and bronchodilation. Furthermore, elevated cAMP levels in inflammatory cells can suppress the release of pro-inflammatory mediators, contributing to an anti-inflammatory effect.[3] This proposed mechanism is consistent with this compound's therapeutic effects. However, this hypothesis is primarily based on inference from physiological outcomes rather than direct enzymatic evidence.

Caption: Hypothesized mechanism of this compound via PDE4 inhibition.

The Adenosine A1 Receptor Antagonism Mechanism

In contrast to the PDE hypothesis, direct radioligand binding studies have identified this compound as a potent and highly selective antagonist of the adenosine A1 receptor (A1AR).[4] In fact, one study concluded it was the most selective A1AR antagonist tested.[4] Adenosine A1 receptors are G-protein coupled receptors that link to an inhibitory G-protein (Gi). Activation of A1AR by adenosine inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels. By acting as an antagonist, this compound would block this inhibitory signal, preventing the adenosine-induced decrease in cAMP and thus promoting bronchodilation. This mechanism can also explain the therapeutic effects of the drug.

Caption: Evidence-supported mechanism of this compound via A1 Receptor antagonism.

Experimental Protocols: PDE Inhibition Assay

To definitively determine if this compound is a direct PDE inhibitor and to quantify its potency (i.e., determine its IC50), a direct enzymatic assay is required. Below is a generalized protocol for a fluorescence polarization (FP) assay, a common method for screening PDE inhibitors.

Objective: To measure the dose-dependent inhibition of a specific recombinant PDE isoform (e.g., PDE4D) by this compound.

Principle: This assay uses a fluorescein-labeled substrate (e.g., cAMP-FAM). In its cyclic state, this small molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When the PDE enzyme hydrolyzes the substrate to its linear form (AMP-FAM), a specific binding agent (e.g., a phosphate-binding nanobead) captures the linearized nucleotide. This forms a large molecular complex that tumbles slowly, leading to a high fluorescence polarization signal. An inhibitor will prevent this conversion, keeping the FP signal low.

Materials:

-

Purified, recombinant human PDE enzyme (e.g., PDE4D)

-

Fluorescein-labeled substrate (cAMP-FAM or cGMP-FAM)

-

Binding Agent (phosphate-binding nanoparticles)

-

Assay Buffer (e.g., Tris-HCl, MgCl2)

-

This compound hydrochloride

-

Positive Control Inhibitor (e.g., Rolipram for PDE4)

-

DMSO (for compound dilution)

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

-

Prepare a similar dilution series for the positive control inhibitor.

-

-

Assay Setup (in a 384-well plate):

-

Negative Control (0% Inhibition): Add assay buffer and DMSO (no inhibitor).

-

Positive Control (100% Inhibition): Add assay buffer and a saturating concentration of the positive control inhibitor.

-

Test Wells: Add assay buffer and the serially diluted this compound.

-

-

Enzyme Addition:

-

Dilute the PDE enzyme stock to the desired working concentration in cold assay buffer.

-

Add the diluted enzyme to all wells except for a "no enzyme" control.

-

Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the cAMP-FAM substrate to all wells to initiate the enzymatic reaction.

-

Incubate for 60 minutes at 30°C.

-

-

Reaction Termination and Detection:

-

Add the Binding Agent to all wells. This stops the reaction and begins the development of the FP signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition:

-

Read the fluorescence polarization on a compatible microplate reader (e.g., Excitation at 485 nm, Emission at 535 nm).

-

-

Data Analysis:

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Standard Workflow for PDE Inhibitor Characterization

The investigation of a potential PDE inhibitor like this compound follows a logical progression from initial screening to in vivo validation.

Caption: Standard experimental workflow for characterizing a PDE inhibitor.

Conclusion and Future Directions

The classification of this compound as a phosphodiesterase inhibitor is not well-supported by direct, quantitative evidence in the public domain. In contrast, its function as a selective adenosine A1 receptor antagonist is substantiated by direct binding assays.[4] This discrepancy highlights a critical knowledge gap. For drug development professionals and researchers, it is crucial to recognize that the therapeutic effects of this compound may be mediated primarily through adenosine receptor modulation, PDE inhibition, or a combination of both.

To resolve this ambiguity, future research should focus on performing direct enzymatic assays, as described in this guide, to quantify the inhibitory activity of this compound against a comprehensive panel of PDE isoforms. Such studies are essential to definitively confirm or refute its role as a direct PDE inhibitor and to accurately position it within the landscape of respiratory therapeutics.

References

- 1. New pharmacological data on the bronchospasmolytic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of this compound on lung anaphylaxis: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Selective activity of this compound on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Bamifylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline, a methylxanthine derivative, has been utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological effects are primarily attributed to its dual mechanism of action: antagonism of adenosine (B11128) A1 receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing how chemical modifications to its xanthine (B1682287) core and substituents influence its biological activity. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound, chemically known as 8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a derivative of theophylline. Unlike its parent compound, this compound exhibits a distinct pharmacological profile characterized by a reduced incidence of central nervous system side effects. Understanding the relationship between its chemical structure and biological activity is crucial for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. This guide will delve into the core aspects of this compound's SAR, focusing on its interactions with adenosine receptors and phosphodiesterases.

Core Structure and Key Pharmacophores

The chemical structure of this compound can be divided into three key regions that are critical for its pharmacological activity:

-

The Xanthine Scaffold: The bicyclic purine-2,6-dione (B11924001) core is the fundamental pharmacophore responsible for its interaction with adenosine receptors and phosphodiesterases.

-

The 8-Position Substituent: The benzyl (B1604629) group at this position plays a significant role in determining the affinity and selectivity for adenosine receptor subtypes.

-

The 7-Position Side Chain: The N-ethyl-N-(2-hydroxyethyl)aminoethyl group at this position influences the compound's pharmacokinetic properties and may also contribute to its interaction with target proteins.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of this compound and its analogs is intricately linked to the nature of the substituents at the N1, N3, N7, and C8 positions of the xanthine ring.

Adenosine A1 Receptor Antagonism

This compound acts as a selective antagonist of the adenosine A1 receptor.[1][2] The SAR for xanthine derivatives as adenosine A1 receptor antagonists has been extensively studied.

-

Substitution at the 8-Position: The presence of a bulky, lipophilic group at the 8-position, such as the benzyl group in this compound, is generally associated with high affinity for the A1 receptor. Studies on other 8-substituted xanthines have shown that aryl and cycloalkyl groups at this position enhance A1 receptor affinity.

-

Substitution at the N1 and N3 Positions: The methyl groups at the N1 and N3 positions of this compound are common features in many xanthine derivatives. Modifications at these positions can influence both affinity and selectivity for adenosine receptor subtypes.

-

Substitution at the N7 Position: The long side chain at the N7 position of this compound is a distinguishing feature. While this position is often unsubstituted or has small alkyl groups in other xanthines, the complex side chain of this compound likely impacts its solubility, metabolism, and potentially its interaction with the receptor.

Phosphodiesterase (PDE) Inhibition

This compound is also a non-selective inhibitor of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), contributing to its bronchodilator effects. The SAR for PDE inhibition by xanthine derivatives is well-documented.

-

General Features: The xanthine core itself is the primary pharmacophore for PDE inhibition.

-

Influence of Substituents: The nature and size of substituents at various positions on the xanthine ring can modulate the potency and selectivity for different PDE isoenzymes. For instance, in other xanthine series, modifications at the N1 and C8 positions have been shown to influence selectivity towards specific PDE families. The specific contribution of this compound's unique N7 and C8 substituents to its PDE inhibition profile requires further investigation through systematic studies with close analogs.

Quantitative Data

| Compound | Target/Assay | Activity | Reference |

| This compound | Adenosine A1 Receptor | Potency similar to 8-phenyl-theophylline | [2] |

| This compound | Inhibition of Histamine Release (1 x 10⁻³ M) | 2.7 times more potent than theophylline | [3] |

| This compound | Inhibition of TXB2 Production (1 x 10⁻³ M) | 1.6 times more potent than theophylline | [3] |

| This compound | Inhibition of SRS-A Production (1 x 10⁻³ M) | 1.5 times more potent than theophylline | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.

Adenosine A1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the adenosine A1 receptor using a radiolabeled antagonist.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells) or rat brain cortical membranes.

-

Radioligand: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled A1 antagonist (e.g., 10 µM DPCPX or theophylline).

-

Test Compounds: Stock solutions of this compound or its analogs in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail and Scintillation Counter .

-

Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI).

-

Filtration Apparatus .

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford assay). Store aliquots at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer.

-

50 µL of test compound at various concentrations (or buffer for total binding, or non-specific control).

-

50 µL of [³H]DPCPX (at a final concentration close to its Kd, typically ~1-2 nM).

-

50 µL of membrane preparation (typically 20-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters quickly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM with buffer only).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphodiesterase 4 (PDE4) Inhibition Assay using [³H]-cAMP

This protocol details a method to measure the inhibition of PDE4 activity by monitoring the hydrolysis of radiolabeled cAMP.

Materials:

-

Recombinant Human PDE4 Enzyme .

-

[³H]-cAMP (radiolabeled substrate).

-

Unlabeled cAMP .

-

Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA.

-

Stop Solution: e.g., 0.1 M HCl.

-

Snake Venom Nucleotidase (e.g., from Crotalus atrox).

-

Anion-exchange Resin (e.g., Dowex 1x8).

-

Test Compounds: Stock solutions of this compound or its analogs in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail and Scintillation Counter .

Procedure:

-

Assay Setup:

-

In microcentrifuge tubes or a 96-well plate, add the following:

-

Assay buffer.

-

Test compound at various concentrations (or buffer for control).

-

Recombinant PDE4 enzyme.

-

-

Pre-incubate for 10-15 minutes at 30°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP.

-

Incubate at 30°C for a specific time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range (less than 20% substrate conversion).

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution (e.g., 0.1 M HCl) or by boiling for 2 minutes.

-

-

Conversion to Adenosine:

-

Add snake venom nucleotidase to the reaction mixture to convert the [³H]-5'-AMP product to [³H]-adenosine.

-

Incubate for 10-20 minutes at 30°C.

-

-

Separation of Product:

-

Add a slurry of the anion-exchange resin to each tube/well. The resin will bind the negatively charged unreacted [³H]-cAMP, while the uncharged [³H]-adenosine remains in the supernatant.

-

Centrifuge the tubes/plate to pellet the resin.

-

-

Radioactivity Measurement:

-

Transfer an aliquot of the supernatant to a scintillation vial.

-

Add scintillation cocktail.

-

Measure the radioactivity (CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PDE4 inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with specific cellular signaling pathways.

Adenosine A1 Receptor Signaling Pathway

This compound, as an antagonist, blocks the signaling cascade initiated by the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi).

Caption: Adenosine A1 receptor signaling pathway and the inhibitory action of this compound.

Phosphodiesterase (PDE) Inhibition Signaling Pathway

By inhibiting PDEs, this compound prevents the breakdown of cAMP, leading to its accumulation and the subsequent activation of Protein Kinase A (PKA), which mediates various cellular responses, including smooth muscle relaxation.

References

- 1. Quantitative structure-activity relationship study of some 7-substituted theophyllines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay in Summary_ki [bdb99.ucsd.edu]

- 3. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Bamifylline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Bamifylline. The information herein is curated to support research, drug development, and formulation activities by presenting key data in an accessible format, detailing standard experimental methodologies, and visualizing its primary mechanisms of action.

Core Chemical and Physical Properties

This compound is a xanthine (B1682287) derivative drug classified as a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase inhibitor.[1][2] These actions contribute to its use as a bronchodilator for managing reversible airway obstruction in conditions like asthma.[1][3] The following tables summarize its fundamental physicochemical identifiers and properties.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| Preferred IUPAC Name | 8-Benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | [4] |

| Other Names | Bamiphylline, Benzetamophylline | |

| CAS Number | 2016-63-9 | [4] |

| Chemical Formula | C₂₀H₂₇N₅O₃ | [1] |

| Molecular Weight | 385.46 g/mol | [1] |

| Canonical SMILES | CCN(CCO)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3 |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 80-80.5 °C | [5] |

| Boiling Point (Predicted) | 619.0 ± 65.0 °C | [5] |

| Water Solubility | 1.79 mg/mL (Predicted) | [6][7] |

| logP (Octanol-Water) | 1.1 - 1.71 (Predicted) | [6][7] |

| pKa (Strongest Basic) | 8.7 (Predicted) | [6][7] |

| pKa (Strongest Acidic) | 15.59 (Predicted) | [6][7] |

| Polar Surface Area | 81.91 Ų (Predicted) | [6] |

| Rotatable Bond Count | 8 (Predicted) | [6] |

| Hydrogen Bond Donors | 1 (Predicted) | [6] |

| Hydrogen Bond Acceptors | 5 (Predicted) | [6] |

Note: Many of the quantitative values available are predicted through computational models (e.g., ALOGPS, ChemAxon) and should be confirmed by experimental data for critical applications.

Mechanism of Action: Signaling Pathways

This compound exerts its therapeutic effects primarily through a dual mechanism of action: antagonism of the adenosine A1 receptor and inhibition of phosphodiesterase (PDE) enzymes.[1][8]

-

Adenosine A1 Receptor Antagonism : this compound is a selective antagonist of the A1 adenosine receptor.[9] By blocking this receptor, it prevents the bronchoconstrictor effects of adenosine, contributing to airway relaxation.[10]

-

Phosphodiesterase (PDE) Inhibition : As a methylxanthine derivative, this compound inhibits PDE enzymes, particularly PDE4.[1][8] This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels in airway smooth muscle cells leads to protein kinase A (PKA) activation, which in turn promotes muscle relaxation and bronchodilation.[11][12] The elevated cAMP also has anti-inflammatory effects by inhibiting the release of inflammatory mediators.[1]

Experimental Protocols for Property Determination

While specific experimental reports for this compound are proprietary, the following sections describe standard, widely accepted methodologies for determining the key physicochemical properties listed above.

Melting Point Determination

The melting point is determined as a range, indicating the temperature at which the substance begins to melt to the point at which it is completely liquid. It is a critical indicator of purity.

Methodology: Capillary Method

-

Sample Preparation : A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.[5][13]

-

Apparatus Setup : The capillary tube is placed in a heating block apparatus alongside a calibrated thermometer.[14]

-

Heating : The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[14]

-

Observation : The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid sample turns into a clear liquid is the end of the range.[13] For pure compounds, this range is typically narrow (0.5-1.0 °C).[14]

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter influencing a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[15][16]

Methodology: Shake-Flask Method

-

Equilibration : An excess amount of solid this compound is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 to simulate physiological conditions).[2]

-

Agitation : The vial is sealed and agitated in a temperature-controlled environment (e.g., 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[2][15]

-

Phase Separation : The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[16]

-

Quantification : The concentration of this compound in the clear, saturated aqueous phase is measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15] This concentration represents the aqueous solubility.

pKa Determination

The dissociation constant (pKa) is a measure of the strength of an acid or base and is critical for predicting a drug's ionization state at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Solution Preparation : A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[4][17]

-

Titration Setup : The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer. The ionic strength is kept constant using an electrolyte like KCl.[4]

-

Titration : A standardized titrant (e.g., 0.1 M NaOH for an acidic drug or 0.1 M HCl for a basic drug) is added to the solution in small, precise increments.[17]

-

Data Collection : The pH of the solution is recorded after each addition of titrant, once the reading stabilizes.

-

Analysis : A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, often calculated from the first or second derivative of the plot.[17]

logP (Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. It influences how a drug distributes between the aqueous and lipid environments of the body, affecting absorption, distribution, metabolism, and excretion (ADME).

Methodology: Shake-Flask Method

-

Phase Preparation : Equal volumes of n-octanol and an aqueous buffer (e.g., pH 7.4) are mixed and allowed to pre-saturate each other.[10][18]

-

Partitioning : A known amount of this compound is dissolved in one of the phases (typically the one it is more soluble in). The two immiscible phases are then combined in a separation funnel or vial and shaken vigorously to facilitate the partitioning of the drug between the two layers until equilibrium is reached.[10]

-

Phase Separation : The mixture is allowed to stand, or is centrifuged, until a clear separation of the n-octanol and aqueous layers is achieved.[18]

-

Quantification : A sample is carefully taken from each layer, and the concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV or LC-MS.[10]

-

Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18]

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. who.int [who.int]

- 3. Aqueous Solubility Determination Guide | PDF | Solubility | Solution [scribd.com]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. westlab.com [westlab.com]

- 9. Selective activity of this compound on adenosine A1-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shake Flask LogD | Domainex [domainex.co.uk]

- 11. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 12. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. davjalandhar.com [davjalandhar.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

Bamifylline: A Preclinical Overview for Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the preclinical data available for bamifylline, a methylxanthine derivative with bronchodilatory and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further investigation and development of this compound.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its dual mechanism of action: antagonism of adenosine (B11128) A1 receptors and inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4.[1] This dual action leads to bronchodilation and a reduction in airway inflammation.

Adenosine A1 Receptor Antagonism

This compound acts as a selective antagonist of the adenosine A1 receptor.[1] In preclinical studies using rat brain membranes, this compound has demonstrated a higher affinity for the A1 receptor subtype over the A2 subtype, suggesting a favorable profile for minimizing potential off-target effects associated with non-selective adenosine receptor modulation.[1]

Table 1: Adenosine Receptor Binding Affinity

| Compound | Receptor Subtype | Animal Model | Tissue | Radioligand | Ki (nM) | Reference |

| This compound | Adenosine A1 | Rat | Brain | ³H-Cyclohexyladenosine | Data not explicitly quantified in abstract | [1] |

| This compound | Adenosine A2 | Rat | Striatum | ³H-N-Ethylcarboxamidoadenosine | Lower affinity compared to A1 | [1] |

A radioligand binding assay is employed to determine the affinity of this compound for adenosine receptors. The general protocol involves:

-

Tissue Preparation: Brain tissues (e.g., cortex for A1, striatum for A2) are homogenized in a suitable buffer and centrifuged to obtain a crude membrane preparation.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., ³H-Cyclohexyladenosine for A1 receptors) and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition

Signaling Pathway: this compound's Mechanism of Action

References

Bamifylline: A Technical Overview of its Metabolic Fate and Excretion Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline is a xanthine (B1682287) derivative that acts as a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase inhibitor, leading to its use as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD)[1]. Understanding the metabolic and excretory pathways of this compound is crucial for optimizing its therapeutic use and for the development of new drug candidates. This technical guide provides a comprehensive overview of the current knowledge regarding the metabolism and excretion of this compound, including its known metabolites, the general pathways of biotransformation, and the routes of elimination from the body.

Metabolic Pathways

This compound undergoes significant metabolism in the body, being converted into several structurally related compounds. The biotransformation of this compound can be broadly categorized into Phase I and Phase II metabolic reactions. While specific enzymes responsible for these transformations have not been definitively identified in the available literature, the general pathways have been described[1][2][3][4].

Phase I Metabolism

Phase I metabolism of this compound involves structural modifications to the parent drug molecule. The primary known Phase I metabolite is an active compound designated as AC-119[4]. The formation of AC-119 likely contributes to the overall pharmacological effect of this compound. Another key Phase I reaction is hydroxylation, which introduces a hydroxyl group onto the this compound molecule, creating a hydroxylated derivative[1][2][3][4]. This hydroxylation step is a prerequisite for subsequent Phase II conjugation reactions.

Phase II Metabolism

Following Phase I hydroxylation, the hydroxylated derivative of this compound undergoes Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the metabolite, which increases its water solubility and facilitates its excretion. The two main conjugation pathways identified for this compound metabolites are:

-

Glucuronidation: The hydroxylated metabolite is conjugated with glucuronic acid to form a glucurono-conjugate[1][2][3][4].

-

Sulfation: The hydroxylated metabolite is conjugated with a sulfate (B86663) group to form a sulpho-conjugate[2][3][4].

dot

Excretion Pathways